molecular formula C10H22ClN B2726664 2,5-Diisopropylpyrrolidine hydrochloride CAS No. 2137765-72-9

2,5-Diisopropylpyrrolidine hydrochloride

Cat. No. B2726664
CAS RN: 2137765-72-9
M. Wt: 191.74
InChI Key: OSYHBRFKTDGLKN-UHFFFAOYSA-N
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Description

2,5-Diisopropylpyrrolidine hydrochloride, also known as 2,5-bis(propan-2-yl)pyrrolidine hydrochloride, is a chemical compound with the CAS Number: 2137765-72-9 . It has a molecular weight of 191.74 . The IUPAC name for this compound is this compound . It is stored at room temperature and appears as an oil .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with isopropyl groups attached at the 2 and 5 positions . The pyrrolidine ring is a common feature in many biologically active compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to be versatile in chemical reactions . The pyrrolidine ring can undergo various

Scientific Research Applications

Synthesis and Development of Pharmaceuticals

  • Auxiliary-Based Synthesis of Antibiotics : A study by Kaden, Brockmann, and Reissig (2005) explores the use of 2,5-diisopropylpyrrolidine hydrochloride in the synthesis of enantiomerically pure pyrrolidin-3-ones, leading to both enantiomers of the antibiotic anisomycin. This demonstrates the compound's role in creating essential pharmaceuticals (Kaden, Brockmann, & Reissig, 2005).

Organic Synthesis and Chemical Properties

  • Selective Functionalization in Organic Chemistry : Marzi, Bigi, and Schlosser (2001) discuss the use of this compound in the selective functionalization of dichloropyridines at various sites, highlighting its versatility in organic synthesis (Marzi, Bigi, & Schlosser, 2001).
  • Electrochemical Properties in Solar Cells : A study by Hwang, Son, and Shim (2010) focuses on derivatives of 2,5-di(2-thienyl)-1H-pyrrole, which incorporate this compound. They investigate its application in solar cells, noting its electrochemical and electrochromic properties (Hwang, Son, & Shim, 2010).

Applications in Anticancer Research

  • Anticancer Activity in Drug Development : Research by Naik, Ambaye, and Gokhale (1987) reveals that a 2,5-pyrrolidinedione linked nitrogen mustard derivative, including this compound, showed notable anticancer effects on mouse Sarcoma 180, indicating potential in cancer treatment (Naik, Ambaye, & Gokhale, 1987).

Biotransformation and Organic Synthesis

  • Biotransformation in Organic Synthesis : Chen et al. (2012) report on the biotransformation of pyrrolidine-2,5-dicarboxamides using this compound. This study highlights its role in producing enantiomerically pure compounds, useful in various organic syntheses (Chen et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : A study by Fouda et al. (2020) investigates methoxy-substituted phenylthienyl benzamidines, including this compound, as corrosion inhibitors for carbon steel in acidic mediums. This underscores its potential in industrial applications for protecting metals against corrosion (Fouda et al., 2020).

properties

IUPAC Name

2,5-di(propan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-7(2)9-5-6-10(11-9)8(3)4;/h7-11H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYHBRFKTDGLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(N1)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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